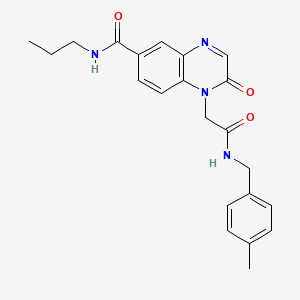

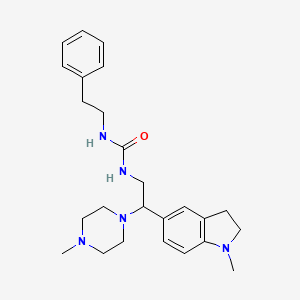

(2E)-N-acetyl-2-cyano-3-(dimethylamino)prop-2-enamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2E)-N-acetyl-2-cyano-3-(dimethylamino)prop-2-enamide, or (2E)-NAC-DMA, is a novel synthetic compound with potential applications in the field of biochemistry and physiology. It is a derivative of the cyanoacrylate family, which is known for its adhesive properties, and has recently been studied for its potential use in a variety of biochemical and physiological applications.

Wissenschaftliche Forschungsanwendungen

Cyanoacetylation of Amines

Cyanoacetamide derivatives serve as valuable precursors for heterocyclic synthesis. They are particularly useful as reactants due to the strategic positioning of the carbonyl and cyano groups. The active hydrogen on C-2 can participate in condensation and substitution reactions. Researchers have explored the synthesis of N-aryl and/or heteryl cyanoacetamides, leading to the formation of diverse organic heterocycles. Additionally, these compounds have potential as chemotherapeutic agents .

Building Heterocyclic Moieties

The chemical reactivity of cyanoacetamide derivatives has been harnessed to construct various heterocyclic structures. By reacting with common bidentate reagents, these compounds yield a wide range of heterocycles. Researchers have reported successful cyclization reactions, resulting in novel heterocyclic moieties with potential biological activities .

Thiophene Derivatives via Microwave Irradiation

Microwave-assisted reactions have been explored for the synthesis of thiophene derivatives. When cyanoacetamides are exposed to cyclohexanone, sulfur, and aluminum oxide under solvent-free conditions, thiophenes are obtained in high yields .

Pyrrole Derivatives via Cyclocondensation

The cyclocondensation of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenacyl bromide in boiling ethanol produces pyrrole derivatives. Triethylamine serves as the basic catalyst in this reaction .

Biological Activity Exploration

Researchers have investigated the biological activities of various cyanoacetamide derivatives. While the exact mechanisms vary, these compounds have shown promise in areas such as antimicrobial, antitumor, and anti-inflammatory activities. Their potential as chemotherapeutic agents continues to be a subject of interest .

Proteomics Research

N-Acetyl-2-cyano-3-(dimethylamino)acrylamide is used in proteomics research. Its molecular formula is C8H11N3O2, and it weighs 181.2 g/mol .

Eigenschaften

IUPAC Name |

(E)-N-acetyl-2-cyano-3-(dimethylamino)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c1-6(12)10-8(13)7(4-9)5-11(2)3/h5H,1-3H3,(H,10,12,13)/b7-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBBXVJAXQIFLMJ-FNORWQNLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(=O)C(=CN(C)C)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC(=O)/C(=C/N(C)C)/C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(piperazin-1-yl)acetamide](/img/structure/B2533707.png)

![N-[1-(4-chloro-phenyl)-ethyl]-formamide](/img/structure/B2533708.png)

![N'-(2,2-dimethylpropanoyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide](/img/structure/B2533719.png)

![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2533720.png)

![8-(2-chloroethyl)-3-(2,5-dimethylbenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![4-Chloro-1-(3-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B2533722.png)

![N-(2-methoxy-5-methylphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide](/img/structure/B2533724.png)

![N-(4-fluorophenethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2533725.png)

![2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2533727.png)